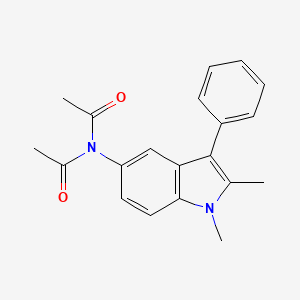![molecular formula C13H10N4O7 B3857412 N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide CAS No. 5479-82-3](/img/structure/B3857412.png)
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that is widely used in veterinary medicine as an antibiotic and antiprotozoal agent. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial and parasitic infections in animals. In recent years, there has been growing interest in the potential use of Furazolidone in human medicine, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is thought to involve the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS). N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways. It has also been shown to inhibit the expression of various oncogenes and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria and protozoa, including Helicobacter pylori, which is a major cause of gastric ulcers. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is its broad spectrum of activity against cancer cells. It has also been shown to have low toxicity in animal models, which is an important consideration for the development of new anticancer drugs. However, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has several limitations for use in lab experiments. It is a highly reactive compound that can easily form adducts with proteins and other biomolecules, which can complicate data interpretation. In addition, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is relatively unstable and can degrade over time, which can affect its potency and efficacy.
Direcciones Futuras
There are several potential future directions for research on N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new formulations and delivery methods that can improve its stability and efficacy. Another area of interest is the identification of biomarkers that can predict response to N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide in combination with other anticancer agents, which may enhance its therapeutic effects and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity, with the ability to inhibit the growth of a variety of cancer cell lines in vitro. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have potent antiangiogenic activity, which may contribute to its anticancer effects.
Propiedades
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCHQWLQJHZLB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

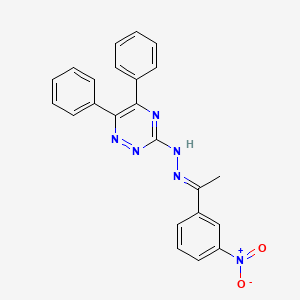
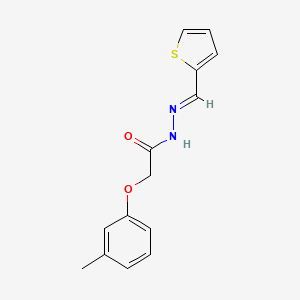
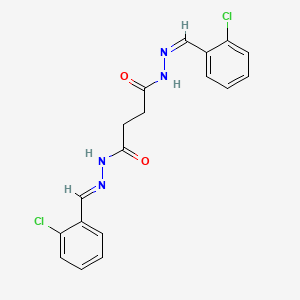
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)
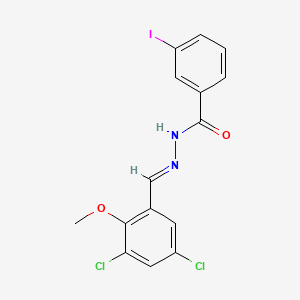
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)nicotinamide](/img/structure/B3857370.png)
![4-[2-(4-fluorophenoxy)ethyl]morpholine](/img/structure/B3857376.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
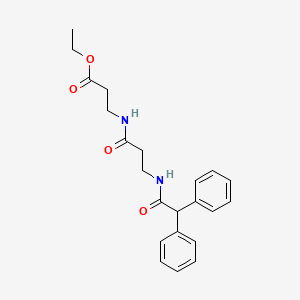
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
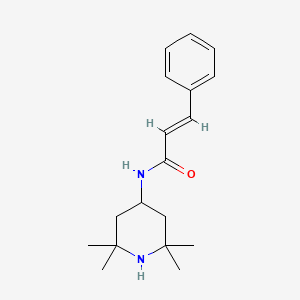
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)
![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
